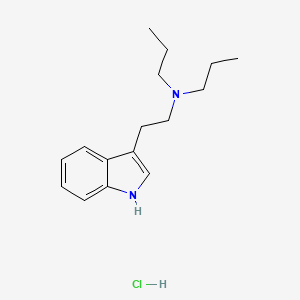

N,N-Dipropyltryptamine hydrochloride

Descripción general

Descripción

N,N-Dipropyltryptamine hydrochloride is a psychedelic entheogen belonging to the tryptamine family. It is known for its psychoactive properties and has been used as a designer drug since the late 1960s . The compound is typically found as a crystalline hydrochloride salt or as an oily or crystalline base . It is a close structural homologue of dimethyltryptamine and diethyltryptamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyltryptamine hydrochloride involves the reaction of tryptamine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety protocols are in place to manage the psychoactive nature of the compound .

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

DPT exists as a freebase alkaloid but is commonly stabilized as a hydrochloride salt for research use. The salt forms via an acid-base reaction between the freebase and hydrochloric acid:This reaction occurs in solvents like ethanol or dichloromethane, yielding a crystalline hydrochloride salt with improved stability and solubility in aqueous media .

Colorimetric Identification Reactions

DPT HCl exhibits distinct reactivity with common reagent tests used for indole alkaloid identification:

These reactions are critical for qualitative identification in forensic and analytical chemistry .

Stability Under Ambient Conditions

DPT HCl is hygroscopic and degrades under prolonged exposure to light or moisture. Stability studies indicate:

- Thermal Decomposition : Begins at ~200°C, producing chlorinated byproducts and indole fragments.

- Hydrolysis : In aqueous solutions, slow hydrolysis occurs at extreme pH levels (pH < 2 or pH > 10), cleaving the propylamine side chains.

Receptor-Binding Interactions

While primarily pharmacological, DPT HCl’s interaction with serotonin receptors (e.g., 5-HT, 5-HT) involves non-covalent binding via:

- Hydrogen bonding between the indole NH and receptor residues.

- π-π stacking of the indole ring with aromatic residues in the receptor pocket .

Comparative Reactivity with Analogues

DPT HCl’s reactivity profile aligns with other tryptamines but differs in specificity:

| Compound | Ehrlich’s Reaction | Marquis Reaction | 5-HT Affinity (K, nM) |

|---|---|---|---|

| DPT HCl | Violet | Yellow | 3.0–26.1 |

| DMT | Purple | No reaction | 2.8–80 |

| Psilocybin | Blue | Orange | 6.3–47 |

Key Research Findings

- DPT HCl’s hallucinogenic effects correlate with its 5-HT receptor agonism, modulated by 5-HT interactions .

- Structural analogs like 4-HO-DPT exhibit similar reactivity but altered receptor selectivity .

- Synthetic routes for DPT derivatives emphasize regioselective functionalization of the indole core .

Aplicaciones Científicas De Investigación

N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen of the tryptamine family, use as a designer drug has been documented by law enforcement officials since as early as 1968 . DPT is a close structural homologue of dimethyltryptamine and diethyltryptamine . It is found either as a crystalline hydrochloride salt or as an oily or crystalline base .

Scientific Research Applications

DPT has been used psychotherapeutically in humans and studied preclinically . Studies on rodents suggest that the 5-HT~2A~ receptor is an important site of action for DPT, but the modulatory actions of a 5-HT~1A~ receptor antagonist also imply a 5-HT~1A~-mediated component to the actions of DPT .

| Target | Affinity (K~i~, nM) | Species |

|---|---|---|

| 5-HT~1A~ | 31.8–1,641 (K~i~)2,430–>10,000 (EC~50~) | HumanHuman |

| 5-HT~1B~ | 854–8,081 (K~i~)1,210 (EC~50~) | HumanHuman |

| 5-HT~1D~ | 619 | Human |

| 5-HT~1E~ | 2,338 | Human |

| 5-HT~2A~ | 3.0–2,579 (K~i~)26.1–451 (EC~50~)97% (E~max~) | HumanHumanHuman |

| 5-HT~2B~ | 42 | Human |

| 5-HT~2C~ | 281–3,500 | Human |

| 5-HT~3~ | >10,000 | Human |

| 5-HT~5A~ | 4,373 | Human |

| 5-HT~6~ | 4,543 | Human |

| 5-HT~7~ | 284 | Human |

| D~1~ | >10,000 | Human |

| D~2~ | 9,249 | Human |

| D~3~ | 1,361 | Human |

| D~4~ | 2,014 | Human |

| D~5~ | >10,000 | Human |

| α~1A~ | 881 | Human |

| α~1B~ | 443 | Human |

| α~2A~ | 458 | Human |

| α~2B~ | 339 | Human |

| α~2C~ | 514 | Human |

| β~1~–β~2~ | >10,000 | Human |

| H~1~ | 125 | Human |

| H~2~–H~4~ | >10,000 | Human |

| M~1~–M~5~ | >10,000 | Human |

| I~1~ | 340 | Human |

| σ~1~ | 397 | Human |

| σ~2~ | 2,917 | Human |

| SERT | 157 (K~i~)157–23,000 (IC~50~)>100,000 (EC~50~) | HumanHumanRat |

| NET | >10,000 (K~i~)2,900–3,202 (IC~50~)>100,000 (EC~50~) | HumanHumanRat |

| DAT | 1,500 (K~i~)2,218–9,100 (IC~50~)>100,000 (EC~50~) | HumanHumanRat |

Note: The smaller the value, the more avidly the drug binds to the site .

Mecanismo De Acción

The primary mechanism of action for N,N-Dipropyltryptamine hydrochloride involves agonism at the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception and mood changes. Additionally, the compound may interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, contributing to its overall psychoactive effects .

Comparación Con Compuestos Similares

N,N-Dipropyltryptamine hydrochloride is similar to other tryptamines such as dimethyltryptamine and diethyltryptamine. its psychoactive effects are markedly different. While dimethyltryptamine is known for its intense and short-lived effects, this compound produces a longer-lasting and more gradual onset of effects . Other similar compounds include:

- Dimethyltryptamine (DMT)

- Diethyltryptamine (DET)

- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)

- Alpha-methyltryptamine (AMT) .

This compound’s unique structure and interaction with serotonin receptors make it a valuable compound for scientific research and understanding the effects of psychedelics on the brain.

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.